Anthrylmethyl okadaate
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Overview
Description
Mechanism of Action
Target of Action
Anthrylmethyl okadaate is a fluorescent derivative of okadaic acid . Okadaic acid is a potent and selective inhibitor of protein phosphatases 1 and 2A . Therefore, it can be inferred that the primary targets of this compound are likely these protein phosphatases.
Mode of Action
Okadaic acid inhibits the activity of these phosphatases, leading to an increase in the phosphorylation state of many cellular proteins .
Biochemical Pathways
The inhibition of protein phosphatases 1 and 2a by okadaic acid can affect multiple cellular processes, including cell motility, stabilization of focal adhesions, and cytoskeletal organization . It is reasonable to assume that this compound may have similar effects on these biochemical pathways.
Result of Action
Based on the known effects of okadaic acid, it can be inferred that this compound may lead to changes in the phosphorylation state of many cellular proteins, affecting processes such as cell motility and cytoskeletal organization .
Biochemical Analysis
Biochemical Properties
Anthrylmethyl okadaate is known to interact with various enzymes and proteins. It is a standard useful in the analysis of okadaic acid, which is a potent and specific inhibitor of various types of serine/threonine protein phosphatases .
Molecular Mechanism
Okadaic acid, from which this compound is derived, is known to inhibit protein phosphatases, leading to hyperphosphorylation of proteins . This suggests that this compound may have similar effects at the molecular level.
Preparation Methods
The preparation of anthrylmethyl okadaate involves the reaction of okadaic acid with 9-anthryldiazomethane (ADAM). This method is typically used in high-performance liquid chromatography (HPLC) for the detection of okadaic acid analogs. The reaction conditions generally include the use of methanol extracts of shellfish, which are first treated to hydrolyze okadaic acid esters and then reacted with ADAM.
Chemical Reactions Analysis
Anthrylmethyl okadaate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anthrylmethyl okadaate has several scientific research applications, including:
Comparison with Similar Compounds
Anthrylmethyl okadaate is unique due to its fluorescent properties and its specific use in okadaic acid analysis . Similar compounds include:
Okadaic acid: The parent compound from which this compound is derived.
9-Anthryldiazomethane: Used in the synthesis of this compound.
Acanthifolicin: Another derivative of okadaic acid with similar properties.
This compound stands out due to its specific applications in fluorescence-based detection and analysis.
Properties
IUPAC Name |
anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[(E)-4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H78O13/c1-35-29-49(70-59(32-35)50(61)20-19-43(69-59)33-56(6,64)55(63)65-34-46-44-15-9-7-13-40(44)31-41-14-8-10-16-45(41)46)36(2)17-18-42-22-26-58(68-42)27-23-48-54(72-58)51(62)39(5)53(67-48)47(60)30-38(4)52-37(3)21-25-57(71-52)24-11-12-28-66-57/h7-10,13-18,31-32,36-38,42-43,47-54,60-62,64H,5,11-12,19-30,33-34H2,1-4,6H3/b18-17+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUMRMFBSVYOTM-ISLYRVAYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OCC8=C9C=CC=CC9=CC1=CC=CC=C18)O)O)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OCC8=C9C=CC=CC9=CC1=CC=CC=C18)O)O)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H78O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
995.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157606-35-4 |
Source
|
Record name | Okadaic acid, anthryl methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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